Cas no 1258652-22-0 (1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione)

1-2-(2-Fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione is a fluorinated pyrrolidine-2,5-dione derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 2-fluorophenyl ketone moiety linked to a pyrrolidine-2,5-dione core, which may confer enhanced reactivity or binding affinity in biological systems. This compound is of interest due to its potential as a building block for the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents or enzyme inhibitors. The fluorine substitution at the phenyl ring can influence electronic properties and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Its purity and well-defined structure ensure reproducibility in research applications.
1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione structure
1258652-22-0 structure
Product Name:1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione
CAS No:1258652-22-0
MF:C12H10FNO3
MW:235.211106777191
CID:5558222
Update Time:2025-10-22

1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 2,5-Pyrrolidinedione, 1-[2-(2-fluorophenyl)-2-oxoethyl]-
    • 1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
    • 1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione
    • Inchi: 1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2
    • InChI Key: UJXDXPYWRKWESU-UHFFFAOYSA-N
    • SMILES: N1(CC(C2=CC=CC=C2F)=O)C(=O)CCC1=O

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 154-156 °C
  • Boiling Point: 451.6±25.0 °C at 760 mmHg
  • Flash Point: 226.9±23.2 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C
  • pka: -1.82±0.20(Predicted)

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Additional information on 1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione

1-2-(2-Fluorophenyl)-2-Oxoethylpyrrolidine-2,5-Dione: A Comprehensive Overview

CAS No. 1258652-22-0, commonly referred to as 1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its chemical behavior and functional versatility.

The molecular structure of 1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione is characterized by a pyrrolidine ring fused with a diketone group, which introduces both rigidity and reactivity into the molecule. The presence of the fluoro-substituted phenyl group enhances the compound's electronic properties, making it a promising candidate for various chemical transformations. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Recent studies have focused on the synthesis and characterization of CAS No. 1258652-22-0. Utilizing advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions, chemists have achieved higher yields and improved purity levels. These methods not only enhance the efficiency of production but also pave the way for large-scale manufacturing, which is crucial for its potential commercial applications.

In terms of biological activity, 1-2-(2-fluorophenyl)-2-oxoethylpyrrolidine-2,5-dione has demonstrated selectivity towards certain enzymes and receptors, making it a valuable tool in drug discovery. For instance, preclinical studies have highlighted its ability to modulate cellular signaling pathways associated with neurodegenerative diseases and cancer. This has led to ongoing investigations into its potential as a lead compound for developing novel therapeutics.

The compound's stability under various conditions has also been a subject of recent research. Studies indicate that it exhibits remarkable thermal stability and resistance to hydrolysis, which are desirable traits for pharmaceutical formulations. Additionally, its solubility profile has been optimized through structural modifications, further enhancing its suitability for biomedical applications.

In conclusion, CAS No. 1258652-22-0, or 1-

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